Snarf-1

Flow Cytometry Intracellular pH (pHi) Cellular Metabolism

Select Carboxy-SNARF-1 for quantitative intracellular pH measurements where other probes fail. Unlike BCECF (dual-excitation) or HPTS, SNARF-1's single-excitation, dual-emission design (Ex: 488–568 nm) maximizes compatibility with standard confocal and multiphoton microscopes. Its pKa of ~7.5 is optimized for detecting subtle pH shifts in the physiological range (pH 7.0–8.0), while superior intracellular retention vs DCH ensures signal stability during extended kinetic assays. Available as cell-impermeant free acid or cell-permeant AM ester. Validate your pH measurements—order today.

Molecular Formula C26H20NO4-
Molecular Weight 411.455
CAS No. 126208-12-6
Cat. No. B591742
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameSnarf-1
CAS126208-12-6
Molecular FormulaC26H20NO4-
Molecular Weight411.455
Structural Identifiers
SMILES[H-].CN(C)C1=CC2=C(C=C1)C(=C3C=CC4=CC(=O)C=CC4=C3O2)C5=CC=CC=C5C(=O)O
InChIInChI=1S/C26H19NO4.H/c1-27(2)16-8-11-21-23(14-16)31-25-18-12-9-17(28)13-15(18)7-10-22(25)24(21)19-5-3-4-6-20(19)26(29)30;/h3-14H,1-2H3,(H,29,30);/q;-1/i;1+1
InChIKeyXULVEFCFZBLKOP-IEOVAKBOSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





SNARF-1 (CAS 126208-12-6): Baseline Overview of a Ratiometric pH Fluorescent Probe for Cellular and In Vivo Applications


Carboxy-SNARF-1 (CAS 126208-12-6), a seminaphtharhodafluor derivative, is a dual-emission ratiometric pH indicator designed for precise quantification of intracellular and extracellular pH within the physiological range (pH 7.0–8.0). Its core mechanism relies on a pH-dependent spectral shift: under acidic conditions, maximal emission occurs near 580 nm, while alkaline environments shift the emission peak to approximately 640 nm . This spectral behavior, combined with a pKa of approximately 7.5 [1], enables robust, concentration-independent pH measurements in diverse biological systems, from single cells to intact tissues. The probe is commercially available in both cell-impermeant (free acid) and cell-permeant (acetoxymethyl ester, AM) forms, facilitating targeted loading into subcellular compartments or bulk cytosolic distribution.

Why SNARF-1 Cannot Be Substituted by Other In-Class Ratiometric pH Probes Without Compromising Data Integrity


Despite the availability of multiple ratiometric pH indicators (e.g., BCECF, HPTS, SNARF-5F, DCH), direct substitution of SNARF-1 is scientifically invalid due to fundamental differences in optical operating modes, pKa values, and cellular retention kinetics. Critically, SNARF-1 operates via a single-excitation, dual-emission ratiometric scheme [1], whereas BCECF and HPTS require dual-excitation protocols, making SNARF-1 uniquely compatible with confocal and multiphoton microscopes equipped with a single laser line (e.g., 488 nm, 514 nm, 543 nm, or 568 nm) [2]. Furthermore, SNARF-1's pKa of ~7.5 is optimized for detecting subtle pH shifts in the near-neutral physiological range (7.0–8.0), whereas analogs like SNARF-5F exhibit lower pKa values (≈7.2) that shift their optimal sensitivity window [3]. Finally, SNARF-1 demonstrates significantly slower cellular leakage compared to the alternative probe DCH, which is essential for maintaining signal stability during extended kinetic or pharmacological experiments [4]. Attempting to substitute SNARF-1 with another probe without re-optimizing and re-validating the entire optical path, calibration curve, and experimental timeline will introduce uncontrolled systematic error and compromise the quantitative accuracy of pH measurements.

SNARF-1 (CAS 126208-12-6) Quantitative Evidence Guide for Scientific Selection and Procurement


SNARF-1 vs. BCECF: Ratiometric Emission Shift vs. Excitation Ratio Provides Higher Resolution for pH 7–8

A direct comparative study by van Erp et al. (1991) evaluated SNARF-1 against the widely used dual-excitation ratiometric probe BCECF for measuring intracellular pH in human keratinocytes using flow cytometry [1]. The study explicitly concluded that SNARF-1 provided 'superior resolution for the pH range 7-8' [1]. This is attributed to SNARF-1's fundamental optical advantage: it undergoes a genuine emission shift from 580 nm to 640 nm upon single 488 nm excitation, enabling ratiometric analysis without the need for rapid switching between UV and visible excitation sources as required for BCECF (excitation ratio 490/440 nm) [1]. This eliminates UV-related phototoxicity and simplifies instrumentation, particularly for flow cytometers and confocal microscopes not equipped with UV lasers.

Flow Cytometry Intracellular pH (pHi) Cellular Metabolism

SNARF-1 vs. SNARF-5F: Higher pKa Optimizes Sensitivity for Cytosolic pH Monitoring in Mammalian Cells

A study by Sheldon et al. (2004) directly compared the in situ pKa values of SNARF-1 and its fluorinated analog, SNARF-5F, when co-loaded into rat hippocampal neurons with the sodium indicator SBFI [1]. The authors reported that SNARF-5F exhibited a 'lower pKa in situ than carboxy SNARF-1' [1]. While exact pKa values from this specific in situ neuronal calibration were not detailed in the abstract, the established pKa of SNARF-1 is approximately 7.5 , whereas SNARF-5F is reported to have a pKa of approximately 7.2 [2]. This 0.3 unit difference significantly alters the probe's operational pH window, with SNARF-1 providing maximal sensitivity (largest Δratio/ΔpH) in the 7.0-8.0 range typical of healthy mammalian cytosol, whereas SNARF-5F is better suited for slightly more acidic compartments (e.g., endosomes, Golgi) or cells with lower resting pHi.

Intracellular pH (pHi) Neuronal Physiology Multiplexed Ion Imaging

SNARF-1 vs. DCH: Superior Cellular Retention Enables Reliable pH Measurements During Extended Pharmacological Treatments

A comparative evaluation by Fox (2000) directly contrasted the cellular retention properties of SNARF-1 with those of 2,3-dicyanohydroquinone (DCH), another pH-sensitive probe used in flow cytometry [1]. The study reported that 'in contrast to DCH, it [SNARF-1] does not leak rapidly out of cells, so cells can be preloaded with SNARF-1, then treated with various agents and the pHi measured immediately after the treatment' [1]. While quantitative leakage rate constants are not provided in the accessible excerpt, the qualitative difference is operationally significant: DCH's rapid efflux necessitates immediate measurement post-loading and precludes time-course experiments, whereas SNARF-1's stable intracellular retention allows for experimental protocols involving extended incubations with drugs, growth factors, or metabolic modulators prior to pHi quantification. This difference directly impacts experimental design flexibility and throughput.

Flow Cytometry Drug Screening Cellular Kinetics

SNARF-1 vs. HPTS (Pyranine): Distinct Emission-Based Ratiometric Mechanism Simplifies Multiplexed Confocal Imaging

A study by the SENS Research Foundation (2014) directly compared the optical operating principles of SNARF-1 and HPTS (8-hydroxypyrene-1,3,6-trisulfonic acid, also known as pyranine) for simultaneous measurement of endocytic and cytosolic pH using confocal microscopy [1]. The authors noted that 'the optimal excitation wavelength of HPTS varies depending on the pH while for SNARF-1, it is the optimal emission wavelength that varies' [1]. This fundamental difference means HPTS requires a dual-excitation ratiometric setup (typically 405 nm and 450 nm), whereas SNARF-1 operates with a single excitation wavelength (e.g., 488 nm, 514 nm, or 568 nm) and dual emission detection (580 nm and 640 nm) [1]. This makes SNARF-1 uniquely compatible with standard single-laser confocal systems and simplifies co-localization studies with other fluorophores (e.g., GFP, RFP) by minimizing excitation crosstalk and eliminating the need for sequential laser line switching.

Confocal Microscopy Multiplexed Imaging Endosomal pH

SNARF-1 (CAS 126208-12-6): Best Research and Industrial Application Scenarios Based on Quantitative Evidence


High-Resolution Intracellular pH Profiling in Flow Cytometry for Cancer Biology and Immunology

SNARF-1 is the optimal choice for flow cytometric analysis of intracellular pH (pHi) in heterogeneous cell populations, particularly when studying metabolic reprogramming in cancer or immune cell activation. As demonstrated by van Erp et al. (1991), SNARF-1 provides superior resolution in the physiologically relevant pH 7-8 range compared to BCECF and is fully compatible with standard 488 nm argon-ion lasers [1]. This enables high-throughput, single-cell resolution pHi measurements without the need for UV excitation, which can be cytotoxic and is not universally available on all cytometers. The probe's stable intracellular retention, in contrast to the rapidly leaking DCH [2], allows for time-course experiments where cells can be pre-loaded with SNARF-1, treated with drugs or cytokines, and then analyzed at multiple time points without signal loss. This is particularly valuable for screening pH-modulating compounds, assessing the efficacy of proton pump inhibitors, or characterizing the metabolic state of tumor-infiltrating lymphocytes.

Multiplexed Confocal Imaging of Cytosolic and Organellar pH Dynamics in Neuroscience and Cell Biology

SNARF-1's single-excitation, dual-emission ratiometric mechanism [3] makes it the preferred probe for multiplexed confocal imaging experiments. Because it can be efficiently excited with visible laser lines (488 nm, 514 nm, 543 nm, or 568 nm) [4], it leaves UV laser lines free for other probes or minimizes photodamage in live-cell imaging. The distinct spectral shift from 580 nm (acidic) to 640 nm (basic) allows for clear separation of the ratiometric signal from other commonly used fluorophores (e.g., GFP, FITC, TRITC, mCherry) with minimal spectral overlap. This is critical for co-localization studies, such as simultaneously measuring cytosolic pH (with SNARF-1) and calcium flux (with Fluo-4) or sodium concentration (with SBFI) [5]. The protocol by Sheldon et al. (2004) validates this approach, showing that SNARF-1's pH sensitivity is unaffected by the presence of SBFI, enabling accurate concurrent measurements of pHi and [Na+]i in neurons [5].

Kinetic Studies of Drug Transporter Activity and Chemoresistance Using SNARF-1 as a MRP1 Substrate

Beyond its role as a pH indicator, SNARF-1 serves as a specific fluorescent substrate for the multidrug resistance-associated protein 1 (MRP1) transporter [6]. This property can be exploited to measure MRP1 efflux activity in live cells, a key determinant of chemoresistance in cancer. Unlike generic fluorescent substrates, SNARF-1's ratiometric pH sensitivity provides an internal control to correct for any pH changes that might inadvertently affect fluorescence intensity. By monitoring the rate of SNARF-1 efflux from MRP1-overexpressing cells in a controlled pH environment, researchers can quantify transporter kinetics and screen for MRP1 inhibitors. This dual functionality—pH indicator and transporter substrate—positions SNARF-1 as a unique tool for investigating the interplay between tumor acidosis, drug resistance, and ABC transporter function.

Technical Documentation Hub

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